Unveiling the Molecular Machinery: A Technical Guide to Biotin-DEVD-CHO
Unveiling the Molecular Machinery: A Technical Guide to Biotin-DEVD-CHO
For Immediate Release
A Deep Dive into the Mechanism and Application of a Key Apoptosis Research Tool
This technical guide offers an in-depth exploration of the mechanism of action of Biotin-DEVD-CHO, a critical tool for researchers, scientists, and drug development professionals investigating the intricate pathways of apoptosis. Through a detailed examination of its constituent parts and their synergistic function, this document provides a comprehensive understanding of how this molecule facilitates the study of caspase activity.
Core Mechanism of Action
Biotin-DEVD-CHO is a tripartite molecule meticulously designed for the specific and efficient targeting of key executioner caspases. Its mechanism is rooted in the distinct functions of its three core components: the DEVD tetrapeptide, the reactive aldehyde group (CHO), and the biotin tag.
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DEVD Tetrapeptide: The Specificity Determinant: The sequence Asp-Glu-Val-Asp (DEVD) is a specific recognition motif for caspase-3 and caspase-7, two pivotal enzymes in the apoptotic cascade.[1][2] This tetrapeptide sequence mimics the natural cleavage site in Poly (ADP-ribose) polymerase (PARP), a well-established substrate for these caspases.[2] This inherent specificity ensures that Biotin-DEVD-CHO preferentially binds to these executioner caspases, minimizing off-target effects.
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Aldehyde (CHO) Group: The Inhibitory Warhead: The terminal carboxyl-aldehyde (CHO) group functions as a potent, reversible covalent inhibitor.[2] Upon binding of the DEVD sequence to the active site of the caspase, the aldehyde group forms a thiohemiacetal adduct with the catalytic cysteine residue within the enzyme's active site. This covalent modification effectively blocks the catalytic activity of the caspase, halting the apoptotic signaling cascade.
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Biotin Tag: The Affinity Handle: The biotin molecule serves as a high-affinity tag, enabling the detection and isolation of the inhibitor-bound caspases.[3] Biotin exhibits an exceptionally strong and specific interaction with avidin and streptavidin proteins.[3] This property is leveraged in various biochemical assays to purify active caspases from cell lysates for downstream analysis.[3][4]
The synergistic action of these three components makes Biotin-DEVD-CHO a versatile tool for both inhibiting caspase activity and for affinity-based detection and purification of active caspases.[4]
Quantitative Analysis of Caspase Inhibition
| Caspase Target | Inhibition Constant (Ki) | IC50 |
| Caspase-3 | 0.23 nM | 3.04 nM |
| Caspase-7 | 1.6 nM | 3.54 nM |
| Caspase-6 | - | 122 nM |
| Caspase-8 | - | >10,000 nM |
| Caspase-9 | - | >10,000 nM |
| Caspase-1 | - | >10,000 nM |
| Caspase-4 | - | >10,000 nM |
| Caspase-5 | - | >10,000 nM |
| Caspase-10 | - | >10,000 nM |
| Caspase-14 | - | >10,000 nM |
Data for Ac-DEVD-CHO compiled from multiple sources.[5][6][7][8]
Visualizing the Molecular Interactions and Workflows
To further elucidate the mechanism and application of Biotin-DEVD-CHO, the following diagrams, generated using the DOT language, illustrate the key signaling pathways and experimental workflows.
Figure 1: Signaling pathway of apoptosis and its inhibition by Biotin-DEVD-CHO.
Figure 2: Experimental workflow for affinity purification of active caspases.
Detailed Experimental Protocols
The following protocols provide a framework for the utilization of Biotin-DEVD-CHO in key experimental applications.
Affinity Purification of Active Caspase-3 from Apoptotic Cell Lysates
This protocol details the isolation of active caspase-3 from cell lysates using Biotin-DEVD-CHO and streptavidin-conjugated beads.[3]
Materials:
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Cells undergoing apoptosis and control (non-apoptotic) cells
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Cell Lysis Buffer (e.g., RIPA buffer with protease inhibitors)
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Biotin-DEVD-CHO
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Streptavidin-agarose or streptavidin-magnetic beads
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Wash Buffer (e.g., PBS with 0.1% Tween-20)
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Elution Buffer (e.g., 0.1 M glycine, pH 2.5 or biotin-containing buffer)
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Neutralization Buffer (e.g., 1 M Tris-HCl, pH 8.5)
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Protein quantitation assay (e.g., BCA assay)
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SDS-PAGE and Western blot reagents
Procedure:
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Cell Lysis:
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Harvest apoptotic and control cells.
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Wash cells with ice-cold PBS.
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Lyse cells in an appropriate volume of ice-cold Cell Lysis Buffer.
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Incubate on ice for 30 minutes with occasional vortexing.
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Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
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Collect the supernatant (cell lysate) and determine the protein concentration.
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Labeling of Active Caspases:
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To the cell lysate, add Biotin-DEVD-CHO to a final concentration of 1-10 µM.
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Incubate for 1-2 hours at 37°C or overnight at 4°C with gentle rotation.
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Affinity Capture:
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Equilibrate the streptavidin beads by washing them three times with Wash Buffer.
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Add the equilibrated beads to the cell lysate containing the biotinylated caspases.
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Incubate for 1-2 hours at 4°C with gentle rotation to allow binding.
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Washing:
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Pellet the beads by centrifugation or using a magnetic stand.
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Discard the supernatant.
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Wash the beads three to five times with Wash Buffer to remove non-specifically bound proteins.
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Elution:
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Elute the bound caspases from the beads using Elution Buffer.
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Immediately neutralize the eluate with Neutralization Buffer if using a low pH elution buffer.
-
Alternatively, compete off the bound caspases by incubating with a high concentration of free biotin.
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-
Analysis:
-
Analyze the eluted fractions by SDS-PAGE and Western blotting using an antibody specific for caspase-3 to confirm its presence.
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In Vitro Caspase-3 Activity Assay
This protocol describes a fluorometric assay to measure the activity of caspase-3 in cell lysates and the inhibitory effect of Biotin-DEVD-CHO.[9][10][11]
Materials:
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Cell lysates from apoptotic and control cells
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Caspase Assay Buffer (e.g., 20 mM HEPES, 10% glycerol, 2 mM DTT)
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Fluorogenic Caspase-3 Substrate (e.g., Ac-DEVD-AMC)
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Biotin-DEVD-CHO
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96-well black microplate
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Fluorometric plate reader
Procedure:
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Preparation of Reagents:
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Prepare a stock solution of the fluorogenic substrate in DMSO.
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Prepare a stock solution of Biotin-DEVD-CHO in DMSO.
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Prepare the Caspase Assay Buffer.
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-
Assay Setup:
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In a 96-well black microplate, add the following to triplicate wells:
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Blank: Caspase Assay Buffer only.
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Control Lysate: Cell lysate from non-apoptotic cells + Caspase Assay Buffer.
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Apoptotic Lysate: Cell lysate from apoptotic cells + Caspase Assay Buffer.
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Inhibited Lysate: Cell lysate from apoptotic cells + Biotin-DEVD-CHO (at a final concentration sufficient for inhibition, e.g., 100 nM) + Caspase Assay Buffer.
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Pre-incubate the plate at 37°C for 10-15 minutes.
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Initiation of Reaction:
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Add the fluorogenic caspase-3 substrate to all wells to a final concentration of 50 µM.
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Measurement:
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Immediately begin reading the fluorescence intensity at appropriate excitation and emission wavelengths (e.g., Ex/Em = 380/460 nm for AMC-based substrates) at regular intervals (e.g., every 5 minutes) for 1-2 hours at 37°C.
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Data Analysis:
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Subtract the blank reading from all other readings.
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Plot the fluorescence intensity versus time to determine the reaction rate.
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Compare the rates of the apoptotic lysate with and without the inhibitor to determine the percentage of inhibition.
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This comprehensive guide provides a foundational understanding of Biotin-DEVD-CHO, from its molecular mechanism to its practical application in the laboratory. By leveraging the specificity of the DEVD peptide, the inhibitory power of the aldehyde group, and the versatility of the biotin tag, researchers can effectively probe the intricate world of apoptosis.
References
- 1. cdn.caymanchem.com [cdn.caymanchem.com]
- 2. biotium.com [biotium.com]
- 3. Identification of active caspases using affinity-based probes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. selleckchem.com [selleckchem.com]
- 6. Table 2, IC50 values for selected compounds versus caspase panel - Probe Reports from the NIH Molecular Libraries Program - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Caspase Activity Assay - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 10. abcam.com [abcam.com]
- 11. Development of caspase-3-selective activity-based probes for PET imaging of apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
